Rubidium tetraphenylborate

Description

Historical Context and Evolution of Tetraphenylborate (B1193919) Chemistry

The field of tetraphenylborate chemistry originated in the mid-20th century, with the first synthesis of the tetraphenylborate anion reported in 1949 by Wittig and co-workers. researchgate.net Sodium tetraphenylborate is typically synthesized through the reaction of sodium tetrafluoroborate (B81430) with a phenyl Grignard reagent, such as phenylmagnesium bromide. wikipedia.org Initially, the primary interest in the tetraphenylborate anion stemmed from its utility in analytical chemistry. researchgate.netwisc.edu

Over the decades, the scope of tetraphenylborate chemistry has expanded significantly beyond its initial analytical applications. In organoboron chemistry, tetraarylborate salts have gained attention as precursors for generating aryl radicals through electrochemical, thermal, or photochemical oxidation. nih.gov This has opened new pathways for forming carbon-boron, carbon-carbon, and carbon-heteroatom bonds. nih.gov Furthermore, sodium tetraphenylborate has been utilized as a reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, for the synthesis of biphenyl (B1667301) compounds. taylorandfrancis.com The unique properties of the tetraphenylborate anion, including its large size and the delocalization of its negative charge across the four phenyl rings, have made it a valuable component in various chemical systems, from coordination chemistry to the development of electrolytes. rsc.orgacs.org

Foundational Research on the Tetraphenylborate Anion as a Precipitating Agent and Reference Ion

A cornerstone of early research on the tetraphenylborate anion was its remarkable ability to act as a selective precipitating agent for large, singly charged cations. researchgate.netwisc.edu The sodium salt, sodium tetraphenylborate, is highly soluble in water, but upon introduction of specific cations, highly insoluble precipitates are formed. wisc.edu This property was quickly exploited for the gravimetric and titrimetric analysis of potassium (K⁺), as potassium tetraphenylborate has very low solubility in water. wisc.eduresearchgate.net

The precipitating action of the tetraphenylborate anion is not limited to potassium. It also forms precipitates with other ions of similar size and charge, most notably rubidium (Rb⁺), cesium (Cs⁺), ammonium (B1175870) (NH₄⁺), silver (Ag⁺), and thallium (Tl⁺). wisc.edugoogle.com This characteristic has been foundational for various applications, including the separation and removal of these ions from aqueous solutions. For instance, it was proposed as a method for the cleanup of radioactive waste by immobilizing and recovering radiocesium (¹³⁷Cs⁺). wisc.edusci-hub.se

Beyond precipitation, the tetraphenylborate anion has been established as a useful reference ion in electrochemistry. Its large ionic size and the delocalization of the negative charge minimize ion-pairing effects, making its salts useful as supporting electrolytes in non-aqueous electrochemistry. researchgate.netrsc.org Furthermore, ion-selective electrodes have been developed using tetraphenylborate derivatives in their membranes for the detection of various cations. up.ptgoogle.com

Overview of Contemporary Academic Inquiry into Rubidium Tetraphenylborate

Contemporary research involving this compound primarily focuses on its role in the separation and extraction of rubidium from various aqueous sources, such as salt lake brines and geothermal water. sci-hub.sepsu.eduscite.ai Due to the similar chemical properties of alkali metals, separating rubidium from other ions like cesium and potassium is a significant challenge. psu.edu The selective precipitation of rubidium as this compound is a key principle explored in these studies.

A significant area of investigation is the development of advanced adsorbent materials that incorporate the tetraphenylborate anion to selectively capture rubidium and cesium ions. psu.eduscite.aijst.go.jp For example, composite adsorbents like sodium tetraphenylborate-polyacrylonitrile (TPB-PAN) have been studied for their effectiveness in adsorbing Rb⁺ and Cs⁺ from solutions. scite.aijst.go.jp Research indicates that the affinity of the tetraphenylborate anion for different alkali metal ions follows the order Cs⁺ > Rb⁺ > K⁺, which is inversely related to the solubility of their respective tetraphenylborate salts. psu.edu

The mechanism of interaction is understood to be an ion-exchange process, where the cation in the adsorbent is replaced by rubidium or cesium from the solution. psu.edu Detailed studies investigate the competitive adsorption among various alkali metal ions (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) to optimize the selectivity and efficiency of these adsorbent materials for rubidium extraction. psu.edu This line of inquiry is crucial for developing economically viable methods to recover valuable and rare alkali metals like rubidium from complex brines. sci-hub.se

Data Tables

Table 1: Properties of Tetraphenylborate Salts

| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water | Key Application |

| Sodium Tetraphenylborate | NaB(C₆H₅)₄ | 342.22 | Soluble | Precipitating Agent, Reagent in Organic Synthesis wikipedia.orgwisc.edu |

| Potassium Tetraphenylborate | KB(C₆H₅)₄ | 358.32 | Very Low (1.8 x 10⁻⁴ M) | Gravimetric Analysis of K⁺ wisc.edu |

| This compound | RbB(C₆H₅)₄ | 404.76 | Low | Separation/Extraction of Rb⁺ psu.edu |

| Cesium Tetraphenylborate | CsB(C₆H₅)₄ | 452.10 | Very Low | Removal of Radioactive ¹³⁷Cs⁺ wisc.edusci-hub.se |

| Ammonium Tetraphenylborate | NH₄B(C₆H₅)₄ | 337.28 | Low | Precipitation of NH₄⁺ google.com |

Table 2: Adsorption Affinity of Tetraphenylborate Anion

| Cation | Ionic Radius (pm) | Adsorption Affinity Order | Reference |

| K⁺ | 138 | 3 | psu.edu |

| Rb⁺ | 152 | 2 | psu.edu |

| Cs⁺ | 167 | 1 (Highest) | psu.edu |

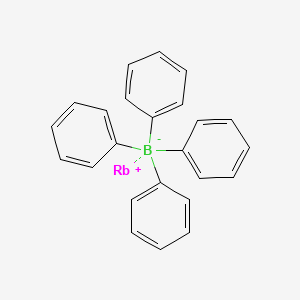

Structure

2D Structure

Properties

IUPAC Name |

rubidium(1+);tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.Rb/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJLZQVNFRBQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BRb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635508 | |

| Record name | Rubidium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5971-93-7 | |

| Record name | Rubidium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium tetraphenylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Techniques

Precipitation Reactions for Rubidium Tetraphenylborate (B1193919) Formation

The formation of rubidium tetraphenylborate via precipitation is a widely utilized method for the separation and determination of rubidium. wikipedia.org This technique is based on the reaction of a soluble rubidium salt with a solution of sodium tetraphenylborate, resulting in the formation of the insoluble this compound precipitate. wikipedia.org

The selective precipitation of this compound is influenced by several factors, including pH and temperature. Research indicates that precipitation is effective within a pH range of 3 to 6.5, with a preferred range of 4 to 5. psu.edu To avoid decomposition of the tetraphenylborate reagent, the temperature should not exceed 40-50°C, with an optimal range of 30-40°C. psu.edu The presence of other alkali metals, such as potassium and cesium, can interfere with the selective precipitation of rubidium, as they also form insoluble tetraphenylborates. wikipedia.orgresearchgate.net However, this compound's solubility characteristics differ from those of sodium and lithium tetraphenylborates, which are more soluble. researchgate.netgoogle.com For instance, the rubidium salt is relatively soluble and may not precipitate from a 0.3 M solution at 20°C. google.com

| Parameter | Recommended Range | Notes |

| pH | 3 - 6.5 (Optimal: 4 - 5) | Precipitation below pH 3 can lead to reagent decomposition. psu.edu |

| Temperature | < 40-50°C (Optimal: 30-40°C) | Higher temperatures can cause reagent decomposition. psu.edu |

| Interfering Ions | Potassium, Cesium, Ammonium (B1175870) | These ions also form insoluble precipitates with tetraphenylborate. wikipedia.orguci.edu |

The concentration of the sodium tetraphenylborate reagent is a critical factor for successful and selective precipitation. A high concentration of the reagent can lead to the precipitation of trace amounts of other ions, affecting the purity of the this compound. uci.edu For qualitative analysis, a 0.005 M solution of sodium tetraphenylborate has been found to be effective in precipitating rubidium from student-grade unknowns without detecting trace impurities. uci.edu It is crucial to add a sufficient amount of the reagent to ensure an excess, which promotes quantitative precipitation. psu.edu The stoichiometry of the reaction is a 1:1 molar ratio between rubidium ions and tetraphenylborate ions.

Once precipitated, this compound must be isolated and purified. The initial step involves separating the precipitate from the supernatant liquid, often by decantation or filtration through a close-textured filter paper. hi.isjournals.co.za The precipitate is then washed to remove any soluble impurities. A saturated solution of potassium tetraphenylboron is a preferred wash liquid, as its volume can be independent of the precipitate's size. psu.edu Alternatively, dropwise washing with a specific wash solution can be employed. hi.is For further purification, the precipitate can be dissolved in a suitable organic solvent like nitrobenzene (B124822), followed by back-extraction into an acidic aqueous solution. akjournals.com Finally, the purified precipitate is dried, typically at around 110°C for several hours, to obtain the final product. journals.co.za

| Step | Method | Details |

| Isolation | Decantation or Filtration | The supernatant is removed, leaving the precipitate. hi.isjournals.co.za |

| Washing | Saturated Potassium Tetraphenylboron Solution | Removes soluble impurities without dissolving the precipitate. psu.edu |

| Purification | Solvent Extraction | Dissolving in nitrobenzene and back-extracting with hydrochloric acid. akjournals.com |

| Drying | Heating | Typically at 110°C for several hours. journals.co.za |

Exploration of Alternative Synthetic Routes for Tetraphenylborate Analogues

While precipitation is the standard method for this compound, research into alternative synthetic routes for tetraphenylborate analogues is ongoing, driven by the need for compounds with specific properties for applications like anion exchange membranes and molecular-scale electronic devices. rsc.orgacs.org These routes often involve multi-step organic synthesis.

One approach involves the arylation of triaryl amines. rsc.org Another strategy is the palladium-catalyzed cross-coupling of aryl triflates with a phenyl donor. wikipedia.org Furthermore, convergent synthetic routes are being developed for orthogonally fused conjugated oligomers, which can be applied to create complex tetraphenylborate structures. acs.org These advanced methods allow for the synthesis of functionalized aryl substituents, which can enhance the thermal and hydrolytic stability of the resulting tetraphenylborate compounds. rsc.org

Crystallographic and Solid State Structural Investigations

Determination of Crystal Structure for Rubidium Tetraphenylborate (B1193919)

The crystal structure of rubidium tetraphenylborate has been determined through X-ray diffraction techniques. researchgate.net These studies provide precise information about the arrangement of atoms within the crystal lattice.

At a temperature of 293 K, this compound crystallizes in a tetragonal system. researchgate.net The specific space group is identified as I-42m. researchgate.netznaturforsch.com This space group indicates a body-centered tetragonal lattice with specific symmetry elements. The unit cell contains two molecules of this compound. researchgate.net

Below is a table summarizing the unit cell parameters for this compound at 293 K. researchgate.net

| Parameter | Value |

| a | 11.212(2) Å |

| b | 11.212(2) Å |

| c | 8.098(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Space Group | I-42m |

| Z (molecules per unit cell) | 2 |

Data sourced from X-ray diffraction studies at 293 K. researchgate.net

A defining feature of alkali metal tetraphenylborates, including the rubidium salt, is the formation of polymeric columns in the solid state. acs.orgresearchgate.net These columns consist of alternating alkali metal cations (M+) and tetraphenylborate anions ([B(C₆H₅)₄]⁻). researchgate.netacs.org In the case of this compound, the room temperature structure is nearly identical to that of its heavier counterparts, potassium and cesium tetraphenylborate. acs.org Each of these polymeric columns is surrounded by four adjacent columns, creating a well-ordered three-dimensional structure. acs.org This columnar arrangement is a common structural motif for the heavier alkali metal tetraphenylborates. acs.orgresearchgate.net

Within the crystal lattice, the rubidium cation (Rb⁺) is situated in a highly symmetric environment. Both the rubidium and boron atoms occupy sites with -42m symmetry. znaturforsch.com The rubidium cation is surrounded by four phenyl rings from the tetraphenylborate anions. znaturforsch.com This interaction between the cation and the π-system of the phenyl rings is a significant feature of the crystal packing. acs.orgresearchgate.net The distance between the rubidium atom and the center of each of these surrounding phenyl rings is approximately 3.3-3.4 Å. researchgate.net

The distances between atoms within the this compound crystal provide insight into the nature of the bonding and interactions. The distance from the central boron atom to the hydrogen atom in the para position of the phenyl ring (B-H) is a key parameter. znaturforsch.com Additionally, the distance between the central atoms of neighboring molecules is significant. znaturforsch.com In this compound, some intermolecular distances between hydrogen atoms of different molecules are shorter than the intramolecular distances between hydrogen atoms of different rings within the same anion. znaturforsch.com This suggests significant intermolecular interactions.

Comparative Analysis of Crystal Structures with Other Alkali Metal Tetraphenylborates

The crystal structures of the alkali metal tetraphenylborates (M[B(C₆H₅)₄] where M = Na, K, Rb, Cs) are isostructural at room temperature. acs.orgacs.org They all crystallize in the tetragonal space group I-42m and exhibit the characteristic polymeric columnar structure. acs.orgresearchgate.net In this arrangement, each metal ion is enveloped by four phenyl groups. researchgate.net

However, the lighter alkali metal tetraphenylborates, lithium and sodium, show some differences. Lithium tetraphenylborate forms polymeric columns where the lithium cations are coordinated by four η¹-bonded phenyl rings from two different tetraphenylborate anions, and each column is surrounded by six adjacent columns. acs.org The room temperature structure of sodium tetraphenylborate is very similar to the heavier alkali metal salts, but its low-temperature structure is different and more closely resembles that of the lithium salt. acs.org

The table below provides a comparison of the unit cell parameters for several alkali metal tetraphenylborates.

| Compound | a (Å) | c (Å) | Space Group |

| K[B(C₆H₅)₄] | 11.221(13) | 7.894(6) | I-42m |

| Rb[B(C₆H₅)₄] | 11.212(2) | 8.098(2) | I-42m |

Data for K[B(C₆H₅)₄] sourced from researchgate.net. Data for Rb[B(C₆H₅)₄] sourced from researchgate.net.

Molecular Reorientations and Dynamics in the Solid State

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for investigating the molecular motions within this compound. znaturforsch.comacs.org These studies have revealed two primary types of motion occurring within the crystal lattice as a function of temperature. znaturforsch.com

The first is an anisotropic reorientation of the entire tetraphenylborate anion around its center of mass. znaturforsch.com The second involves smaller-scale movements, specifically small-angle reorientations or oscillations of the individual phenyl rings. znaturforsch.com

Temperature-dependent ¹H NMR studies show that the second moment of the NMR line for this compound is constant at lower temperatures (up to 180 K) and then begins to decrease as the temperature rises, indicating the onset of molecular motion. znaturforsch.com This decrease in the second moment starts at a lower temperature for this compound (180 K) compared to tetraphenyltin (B1683108) (310 K). znaturforsch.com This difference is attributed to the greater freedom of movement for the tetraphenylborate anions in the ionic crystal, where they are separated by rubidium cations, as opposed to the more sterically hindered environment in the molecular crystal of tetraphenyltin. znaturforsch.com The activation energy for this reorientation in this compound is approximately 19 kJ/mol. znaturforsch.com

Anisotropic Reorientation Mechanisms of Tetraphenylborate Anions

¹H NMR studies have identified an anisotropic reorientation of the tetraphenylborate anions around their centers of mass as a key dynamic process in the solid state. researchgate.netznaturforsch.com This motion is thermally activated, with the onset of the reorientation observed by a reduction in the second moment of the NMR line starting around 180 K. znaturforsch.com The term "anisotropic" signifies that the reorientation is not uniform in all directions. znaturforsch.com If the motion were isotropic, the intramolecular contribution to the second moment would average to zero, which is contrary to experimental observations. znaturforsch.com

The activation energy for this anionic reorientation has been determined from the temperature dependence of the spin-lattice relaxation time (T₁). znaturforsch.com The calculated energy barrier for this process is significantly lower than that observed in comparable molecular crystals like tetraphenyltin. znaturforsch.com In this compound, the anions are separated by rubidium cations, which provides them with greater freedom of movement compared to the closely packed molecules in the tetraphenyltin crystal. znaturforsch.com This increased freedom allows the reorientation to commence at a lower temperature and require less energy. znaturforsch.com

Activation Parameters for Molecular Reorientation

| Compound | Motion | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| This compound | Anion Reorientation | 19 | znaturforsch.com |

| Tetraphenyltin | Molecule Reorientation | ~82 | znaturforsch.com |

Spectroscopic Characterization and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy of Rubidium Tetraphenylborate (B1193919)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the structural and dynamic properties of rubidium tetraphenylborate in the solid state. These studies provide detailed insights into molecular motions over a range of temperatures and characterize the crucial interactions between the rubidium cation and the tetraphenylborate anion.

Proton (¹H) NMR studies on polycrystalline this compound have revealed the presence of distinct molecular reorientations that are activated by temperature. znaturforsch.com By measuring the second moment (M₂) of the NMR line across a wide temperature range, from 100 K to 500 K, researchers have identified two primary types of motion within the crystal lattice. znaturforsch.com

At low temperatures (around 100 K), the second moment is approximately 7.8 G², a value consistent with a rigid lattice structure. znaturforsch.com As the temperature increases, a significant reduction in the second moment is observed, beginning around 180 K. znaturforsch.com This reduction indicates the onset of molecular motion. The analysis of this temperature-dependent data points to two distinct dynamic processes:

Small-angle reorientations or oscillations of the phenyl rings: This motion is the first to be activated as the temperature rises. znaturforsch.com

Anisotropic reorientation of the entire tetraphenylborate anion: At higher temperatures, specifically in the range of 350 K to 480 K, the data suggests an anisotropic reorientation of the anions around their centers of mass. znaturforsch.com The motion is described as anisotropic because the intramolecular part of the second moment is not entirely averaged to zero, which would be expected for a full, isotropic rotation. znaturforsch.com

The activation energy for the anisotropic reorientation of the anion has been calculated to be approximately 19 kJ/mol. znaturforsch.com This value is lower than that observed for the isostructural molecular crystal tetraphenyltin (B1683108), which is attributed to the greater freedom of movement for the anions in the ionic structure of this compound, where they are separated by rubidium cations. znaturforsch.com

Temperature Dependence of the ¹H NMR Second Moment (M₂) for this compound

| Temperature Range (K) | Second Moment (M₂) Value (G²) | Interpretation |

|---|---|---|

| 100 - 180 | ~7.8 | Rigid lattice structure |

| 180 - 350 | Decreasing | Onset of phenyl ring oscillations and anion reorientation |

| 350 - 480 | > Calculated intermolecular part | Anisotropic reorientation of the tetraphenylborate anion |

This compound is characterized by strong cation-π interactions, where the rubidium (Rb⁺) cation is coordinated by the electron-rich π systems of the phenyl rings of the surrounding tetraphenylborate anions. researchgate.netresearchgate.net In the crystal lattice, which has a tetragonal I4̄2m space group, each alkali metal ion is surrounded by four phenyl groups. znaturforsch.comresearchgate.net

Multinuclear solid-state NMR is particularly effective for characterizing these interactions. researchgate.netcdnsciencepub.com By analyzing the NMR spectra of the alkali metal nucleus—in this case, ⁸⁷Rb—researchers can obtain the nuclear quadrupole coupling constant (Cₒ) and chemical shift tensor parameters, which serve as sensitive probes of the local electronic environment around the cation. researchgate.netacs.org The cation-π interactions lead to specific NMR signatures, such as highly negative chemical shifts, which are attributed to lower paramagnetic shielding contributions compared to other types of cation-ligand coordination. researchgate.net

Solid-state NMR studies on M[BPh₄] salts (where M = Na, K, Rb, Cs) have successfully determined these parameters, providing a quantitative measure of the electronic environment shaped by the cation-π bonds. researchgate.net

⁸⁷Rb Solid-State NMR Parameters for this compound

| Parameter | Value |

|---|---|

| Quadrupole Coupling Constant (Cₒ) | 2.15 ± 0.05 MHz |

| Isotropic Chemical Shift (δiso) | -31 ppm |

| Chemical Shift Anisotropy (Span, Ω) | 25 ± 5 ppm |

Vibrational Spectroscopy: Infrared and Raman Analyses

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides fundamental information about the structural dynamics, intermolecular forces, and lattice vibrations of crystalline this compound.

The low-frequency region of the vibrational spectrum (typically below 200 cm⁻¹) is particularly informative for crystalline solids, as it contains modes related to the collective motions of molecules within the crystal lattice. nsf.govnih.gov These motions, known as lattice vibrations or phonon modes, are governed by weak intermolecular forces and are therefore highly sensitive to the crystal packing and structure. nsf.govnih.gov

For molecular crystals like this compound, the low-frequency modes can be classified as:

External Modes: These involve the motion of entire molecules or ions as rigid units. They include translational (movement of the center of mass) and librational (hindered rotational or oscillatory) motions of the tetraphenylborate anion and rubidium cation. nih.govethernet.edu.et

Internal Modes: These are the lowest-energy vibrations occurring within the molecule itself, such as the torsional or "pendulum-type" oscillations of the phenyl rings relative to the central boron atom. researchgate.netu-tokyo.ac.jp

In complex structures like tetraphenylborates, a significant mixing of internal and external modes can occur. researchgate.net For the related compound tetraphenyltin, analysis of the low-frequency Raman spectrum revealed a larger number of modes than predicted for purely external vibrations, which was interpreted as a result of coupling between the intraphenyl vibrations and the lattice modes. researchgate.net Similar behavior is expected for this compound, where the vibrations are influenced by both the covalent B-C bonds and the ionic Rb⁺···anion interactions.

The vibrational spectra of this compound exhibit a clear dependence on temperature. researchgate.netnih.gov As the temperature of the crystal is lowered, several distinct changes are typically observed in the spectral bands, particularly in the low-frequency region:

Band Sharpening: Peaks become narrower due to a reduction in the dynamic disorder and anharmonicity of the vibrations at lower thermal energies. psu.edu

Frequency Shifts: Vibrational bands, especially those corresponding to lattice modes, tend to shift to higher frequencies (a "blue shift"). psu.edu This is a consequence of the contraction of the crystal lattice and the strengthening of intermolecular forces, which increases the vibrational force constant for these modes. nsf.gov

The evolution of these spectral features with temperature provides valuable data for understanding the potential energy surface of the crystal and the nature of intermolecular interactions. psu.edu In some cases, the temperature changes can also tune vibrations into or out of Fermi resonance, leading to more complex spectral evolution. researchgate.net The systematic study of these temperature effects allows for a more detailed assignment of vibrational modes and a deeper understanding of the crystal's dynamic properties. nih.govpsu.edu

Electronic Absorption Spectroscopy for Solution-Phase Studies

Electronic absorption spectroscopy in the ultraviolet (UV) region is a standard technique for the quantitative analysis of this compound in solution. The absorption spectrum is dominated by the electronic transitions of the tetraphenylborate anion, as the rubidium cation does not absorb in the conventional UV-Vis range. acs.org

The spectrum of the tetraphenylborate anion features characteristic absorption bands arising from π → π* transitions within the phenyl rings. The precise position and intensity of these bands can be influenced by the solvent. acs.org Because of its strong absorbance, this technique is highly sensitive and forms the basis of various analytical methods. For instance, it is used in the spectrophotometric determination of elements like potassium, which can be precipitated quantitatively by sodium tetraphenylborate, with the resulting concentration measured via the absorbance of the tetraphenylborate anion. acs.org The same principle applies to this compound.

UV Absorption Data for the Tetraphenylborate Anion

| Solvent | Absorption Maximum (λmax, nm) |

|---|---|

| Water | 264, 273 |

| 65% Dioxane-Water | 265, 274 |

Mass Spectrometric Elucidation of Gas-Phase Cation-Arene Interactions

Mass spectrometry has proven to be a pivotal technique for investigating the intrinsic interactions between cations and π-systems in the gas phase, free from solvent effects. The study of this compound using methods like electrospray ionization (ESI) mass spectrometry provides direct insights into the nature and strength of rubidium cation-arene interactions.

Research employing ESI-MS on a series of alkali metal tetraphenylborates, including this compound, has successfully characterized the cation-π interactions between the alkali metal cation and the phenyl rings of the tetraphenylborate anion. tandfonline.comtandfonline.comresearchgate.net These gas-phase studies have confirmed a distinct affinity order among the alkali metals for the tetraphenylborate anion. The established affinity sequence is Cs⁺ > Rb⁺ > K⁺ ~ Na⁺. tandfonline.comresearchgate.net This order suggests that the interaction is not governed by simple steric effects but rather points to a significant cation-π interaction, which is confirmed to be present in the gas phase. tandfonline.comtandfonline.comresearchgate.net

Collision-induced dissociation (CID) is a mass spectrometry technique that induces the fragmentation of selected ions in the gas phase, providing structural information and insights into binding energies. wikipedia.org When applied to cation-arene complexes, the energy required to induce fragmentation serves as a relative measure of the interaction strength.

A specific investigation into the gas-phase reaction between the rubidium cation (Rb⁺) and the [2.2.2]paracyclophane ligand (C₂₄H₂₄), an electroneutral molecule with three benzene (B151609) rings, further elucidates these interactions. researchgate.net Using ESI mass spectrometry, the formation of the cationic complex [Rb(C₂₄H₂₄)]⁺ was experimentally confirmed. researchgate.net Quantum chemical calculations complemented these findings, predicting the most probable conformation of the complex and calculating a significant binding energy, confirming the stability of this cation-π species in the gas phase. researchgate.net

The CID mass spectra of the isotopically distinct [⁸⁵Rb(C₂₄H₂₄)]⁺ and [⁸⁷Rb(C₂₄H₂₄)]⁺ ions were obtained, providing further evidence for the complex formation and characterization. researchgate.net In a different approach using inductively coupled plasma tandem mass spectrometry (ICP-MS/MS), the introduction of benzene vapor into the reaction cell led to the observation of a benzene adduct with Rb⁺, directly demonstrating the formation of a gas-phase cation-arene complex. nih.gov

The table below summarizes key findings from mass spectrometric studies on rubidium cation-arene interactions.

| System Studied | Mass Spectrometry Technique | Key Findings | Reference |

| Alkali metal tetraphenylborates | Electrospray Ionization (ESI-MS) | Gas-phase affinity order established as Cs⁺ > Rb⁺ > K⁺ ~ Na⁺, confirming cation-π interaction. | tandfonline.comresearchgate.net |

| Rubidium cation and [2.2.2]paracyclophane | ESI-MS with Collision-Induced Dissociation (CID) | Formation of stable [Rb(C₂₄H₂₄)]⁺ complex observed and characterized. | researchgate.net |

| Rubidium and Strontium ions | Inductively Coupled Plasma Tandem MS (ICP-MS/MS) with benzene vapor | Formation of a Rb⁺-benzene adduct observed in the gas phase. | nih.gov |

These studies collectively underscore the utility of mass spectrometry in isolating and characterizing the fundamental aspects of cation-arene interactions. For rubidium, the data consistently show a propensity to form stable complexes with aromatic systems in the gas phase, driven by cation-π forces.

Thermodynamic and Solvation Research

Quantitative Solubility Studies of Rubidium Tetraphenylborate (B1193919)

The solubility of rubidium tetraphenylborate (RbBPh₄) is a critical parameter influencing its applications, particularly in precipitation and solvent extraction processes. oup.com Its behavior has been investigated in a range of solvent systems, revealing its generally low solubility in aqueous solutions and higher solubility in certain organic solvents.

This compound is characterized by its limited solubility in aqueous environments. It is considered practically insoluble in cold water. oup.com Studies have been conducted to quantify its solubility in water and in specific buffer systems. For instance, its solubility in water has been determined spectrophotometrically across various temperatures. researchgate.net The compound's low water solubility is a key feature, making sodium tetraphenylborate a useful precipitating agent for rubidium ions from aqueous solutions. wikipedia.org Research has also explored the solubility of similar tetraphenylborate salts in acetate (B1210297) buffer solutions to understand the influence of pH and ionic composition on their dissolution. researchgate.net

| Temperature (K) | Molar Solubility (mol/dm³) |

| 288.15 | Data not available in search results |

| 298.15 | Data not available in search results |

| 308.15 | Data not available in search results |

| 318.15 | Data not available in search results |

| 328.15 | Data not available in search results |

| Spectrophotometric studies have determined the solubility of this compound in water at these temperatures, but the exact values were not present in the search snippets. researchgate.net |

In contrast to its behavior in water, this compound exhibits greater solubility in several organic solvents. It readily dissolves in solvents such as acetone, acetonitrile, and dimethylformamide. oup.comscribd.com Extensive research has quantified its solubility in a series of straight-chain n-alkanols at various temperatures. researchgate.net These studies are crucial for understanding the solvation process and the interactions between the solute and the organic solvent molecules. The solubility has been determined in methanol (B129727), ethanol, 1-propanol, 1-butanol, 1-pentanol, 1-hexanol, and 1-octanol. researchgate.net Furthermore, investigations into mixed solvent systems, such as methanol-dimethylformamide (MeOH-DMFA), provide insights into preferential solvation and how solvent composition affects solubility. sapub.org

| Solvent | Molar Solubility (mol/dm³) |

| Methanol | Value determined but not specified researchgate.net |

| Ethanol | Value determined but not specified researchgate.net |

| 1-Propanol | Value determined but not specified researchgate.net |

| 1-Butanol | Value determined but not specified researchgate.net |

| 1-Pentanol | Value determined but not specified researchgate.net |

| 1-Hexanol | Value determined but not specified researchgate.net |

| 1-Octanol | Value determined but not specified researchgate.net |

The solubility of this compound is dependent on temperature. your.org For most solid solutes dissolving in liquid water, solubility tends to increase with temperature. your.org Studies have systematically measured the solubility of RbBPh₄ in both water and various n-alkanols over a temperature range, typically from 288.15 K to 328.15 K (15 °C to 55 °C). researchgate.net This temperature-dependent solubility data allows for the calculation of key thermodynamic properties of the dissolution process, such as the Gibbs energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of solution. cwi.edu By plotting the natural logarithm of the solubility product constant (Ksp) against the inverse of the temperature (a van't Hoff plot), the enthalpy and entropy of solution can be determined. cwi.edunih.gov These thermodynamic values provide a deeper understanding of the driving forces behind the dissolution process. cwi.edu

Standard Gibbs Energy of Transfer Investigations

The standard Gibbs energy of transfer (ΔtrG°) quantifies the change in free energy when a solute is moved from a reference solvent (typically water) to another solvent. This thermodynamic parameter is fundamental for understanding ion solvation and the relative affinity of a solute for different environments.

The total standard Gibbs energy of transfer can be broken down into contributions from various microscopic interactions. sapub.orgresearchgate.net This deconvolution provides insight into the specific forces governing the solvation process. The solvation free energy of an ion is considered a composite of electrostatic and neutral contributions. sapub.org The electrostatic part can be further analyzed using models like the Buckingham model and includes terms for: sapub.org

Charging energy : The energy required to charge a sphere in a dielectric medium, often calculated using the Born equation. sapub.org

Ion-dipole interactions : The interaction between the ion's charge and the permanent dipoles of the solvent molecules. sapub.org

Ion-induced dipole interactions : The interaction between the ion's charge and the dipoles it induces in the solvent molecules. sapub.org

Primary Medium Effects on this compound Behavior

The primary medium effect describes the change in the standard chemical potential of a solute when it is transferred from a reference solvent to another solvent. For this compound (RbBPh₄), this effect has been investigated by measuring its solubility in various solvents and calculating the standard Gibbs energies of transfer (ΔtrG°).

Research involving the transfer of this compound from water to a series of straight-chain n-alkanols (from methanol to 1-octanol) has been conducted to understand these effects. researchgate.net Solubilities were determined spectrophotometrically across a temperature range of 288.15 K to 328.15 K. researchgate.net From these solubility measurements, the standard Gibbs energies of transfer were calculated, providing a quantitative measure of the primary medium effect. researchgate.netepa.gov These studies reveal how the solvent environment influences the stability of the dissolved electrolyte. The transfer process is influenced by factors such as the electrostatic interactions between the ions and the solvent dipoles, as well as structural changes in the solvent caused by the presence of the large tetraphenylborate anion and the rubidium cation. sapub.org

In studies of mixed solvent systems, such as methanol-dimethylformamide (MeOH-DMFA), the solvation behavior of the rubidium ion has been analyzed. sapub.org By calculating the microscopic free energies of solvation, researchers can compare theoretical values with experimental data to determine the excess free energies of solvation. sapub.org These excess energies, which are positive and increase with a higher percentage of DMFA, indicate a greater attraction of the ions in the DMFA-rich region, highlighting preferential solvation. sapub.org

The standard Gibbs energies of transfer for this compound from water to various n-alkanols at 298.15 K are presented below.

Standard Gibbs Energies of Transfer (ΔtrG°) for this compound from Water to n-Alkanols at 298.15 K

| Solvent | ΔtrG° (kJ/mol) |

|---|---|

| Methanol | -20.35 |

| Ethanol | -24.41 |

| 1-Propanol | -27.83 |

| 1-Butanol | -30.51 |

| 1-Pentanol | -32.87 |

| 1-Hexanol | -34.92 |

Data sourced from studies on the solubilities of this compound in various n-alkanols. researchgate.net

Complexation Chemistry and Supramolecular Interactions

Cation-π Interactions Involving the Tetraphenylborate (B1193919) Anion

A defining feature of rubidium tetraphenylborate's structure is the cation-π interaction, a noncovalent force between the rubidium cation (Rb⁺) and the electron-rich π systems of the phenyl groups on the tetraphenylborate anion ([B(C₆H₅)₄]⁻). In the solid state, alkali metal tetraphenylborate salts, including the rubidium salt, are isostructural. The rubidium ion is typically surrounded by four phenyl groups, creating an environment ripe for strong cation-π interactions nih.gov. These interactions are not merely electrostatic; they involve a complex interplay of forces including polarization and charge transfer, and are crucial to the compound's crystal packing and stability. In the solid state, these interactions lead to the formation of polymeric columns of alternating Rb⁺ cations and [B(C₆H₅)₄]⁻ anions, where the rubidium cations are coordinated by the phenyl rings researchgate.net.

The existence and nature of cation-π interactions in this compound have been substantiated through various experimental techniques.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy : A multinuclear solid-state NMR study of alkali metal tetraphenylborate salts provided significant evidence for these interactions nih.gov. By analyzing the ⁸⁷Rb NMR spectra, researchers determined quadrupole coupling constants and chemical shift tensor parameters. The study concluded that cation-π interactions result in considerably lower paramagnetic shielding contributions compared to other types of cation-ligand interactions. Consequently, highly negative chemical shifts are considered an NMR signature for cations, like Rb⁺, that are interacting exclusively with π systems nih.gov.

X-ray Diffraction : Single-crystal X-ray diffraction has elucidated the solid-state structure of this compound. At 293 K, the crystals are tetragonal (space group I4̅2m), revealing the precise geometry of the Rb⁺ ion's coordination with the surrounding phenyl rings of the tetraphenylborate anions researchgate.net. This structural data provides direct geometric proof of the proximity and orientation required for significant cation-π bonding.

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) has been used to study cation-arene interactions in the gas phase. These experiments have confirmed the affinity between alkali metal cations and the tetraphenylborate anion, which is attributed to cation-π interactions researchgate.net. Similar ESI-MS experiments have also validated the formation of a cation-π complex between the rubidium cation and other π-rich systems like [2.2.2]paracyclophane researchgate.net.

The strength of the cation-π interaction with the tetraphenylborate anion varies among the alkali metal cations. Studies using electrospray mass spectrometry have established a clear affinity order in the gas phase researchgate.net.

Table 1: Affinity Order of Alkali Metal Cations with Tetraphenylborate

| Cation | Relative Affinity |

|---|---|

| Cs⁺ | Highest |

| Rb⁺ | High |

| K⁺ | Moderate |

| Na⁺ | Moderate |

Data sourced from electrospray mass spectrometry studies. researchgate.net

This observed order, Cs⁺ > Rb⁺ > K⁺ ≈ Na⁺ , deviates from the classical electrostatic trend (which would be governed by charge density, Na⁺ > K⁺ > Rb⁺ > Cs⁺) and highlights the unique nature of the cation-π interaction researchgate.netnih.gov. The high affinity of the larger, more polarizable cations like cesium and rubidium is a hallmark of this type of bonding. This trend is also consistent with the solubility products (Ksp) of the corresponding salts, where lower solubility indicates a stronger interaction in the solid state (Ksp (CsBph₄) < Ksp (RbBph₄) < Ksp (KBph₄)) researchgate.net.

Complexation with Macrocyclic Ligands and Ionophores

The rubidium cation can be effectively complexed by various macrocyclic ligands, such as crown ethers and calixarenes. These large, cyclic molecules possess central cavities lined with donor atoms (typically oxygen) that can encapsulate cations, leading to the formation of highly stable host-guest complexes wikipedia.orgchesci.com. The interaction of alkali metal tetraphenylborates with these macrocycles has been a subject of extensive study, revealing insights into ion selectivity and the thermodynamics of complexation researchgate.net. The stability of these complexes is significantly enhanced by the "macrocyclic effect," where the cyclic nature of the ligand leads to a more stable complex compared to its open-chain analogue wikipedia.orgchesci.com.

The formation of a complex between the rubidium cation and a macrocyclic ligand is characterized by specific thermodynamic parameters. Techniques such as direct calorimetric titration are employed to determine the standard reaction parameters for Rb⁺ binding. These experiments measure the heat changes associated with the complexation reaction, allowing for the calculation of the enthalpy (ΔH°) and entropy (ΔS°) of the reaction.

For instance, studies on the complexation of Rb⁺ by calixarene derivatives in methanol (B129727) have shown that the process is often driven by a favorable enthalpy change, which must overcome an unfavorable (negative) entropy change associated with the ordering of the system upon complex formation.

The stability constant (K) is a crucial measure of the strength of the interaction between a metal ion and a ligand in solution wikipedia.org. A higher stability constant indicates the formation of a more stable complex. Various methods are used to determine these constants for rubidium-macrocycle complexes.

Spectrophotometric Titration : This method involves monitoring changes in the UV-visible absorption spectrum of the ligand upon the stepwise addition of a rubidium salt. The spectral changes are then analyzed to calculate the stability constant of the resulting complex.

NMR Titration : Changes in the nuclear magnetic resonance spectrum of the ligand upon addition of the rubidium ion are monitored. The chemical shift changes of specific protons on the ligand can be used to determine the binding constant.

Potentiometric Methods : These techniques use ion-selective electrodes to measure the concentration of free rubidium ions in solution at equilibrium, from which the stability constant can be calculated chesci.com.

The stability of macrocyclic complexes is influenced by factors such as the match between the cation size and the ligand's cavity size, the solvent, and the nature of the donor atoms wikipedia.org. For example, the 18-crown-6 (B118740) ether shows high selectivity for the potassium ion because its cavity size is an ideal match, but it also forms stable complexes with rubidium.

Interactions with Organic N-Heteroaromatic Cations

The tetraphenylborate anion can also form complexes with various organic N-heteroaromatic cations, such as imidazolium (B1220033) and pyridinium derivatives. These interactions are primarily driven by N–H···π and C–H···π hydrogen bonds between the cation and the phenyl rings of the anion rsc.orgresearchgate.net.

Research has shown that the outcome of the interaction depends on the nature of the N-heteroaromatic cation. In some cases, stable 1:1 complexes are formed. In other cases, a displacement reaction occurs where the N-heteroaromatic cation, acting as a stronger Lewis base, displaces a phenyl group from the boron atom to form a Lewis-base triphenylborane product rsc.orgresearchgate.net.

The stability constants for the successfully formed complexes have been determined using ¹H NMR titration in an acetonitrile-methanol solution. The results show a range of stabilities influenced by the specific structure of the cation. For example, the imidazolium cation, which can form two N–H···π hydrogen bonds, forms a more stable complex with tetraphenylborate than the 1-methylimidazolium cation, which can only form one such bond researchgate.net.

Table 2: Stability Constants for N-Heteroaromatic Cation-Tetraphenylborate Complexes

| Cation | Stability Constant (K / dm³ mol⁻¹) |

|---|---|

| Imidazolium | 46 |

| 1-Methylimidazolium | 19 |

| N-Methylpyridinium | 19 |

Determined by ¹H NMR titration in acetonitrile–methanol (1:1) solution. researchgate.net

These interactions are characterized crystallographically and by NMR spectroscopy, providing detailed structural and quantitative information about the forces governing the assembly of these organic-inorganic supramolecular systems rsc.orgresearchgate.net.

Role of C-H…π and N-H…π Hydrogen Bonding in Complex Formation

The phenyl groups of the tetraphenylborate anion can act as a soft base, accepting hydrogen bonds from C-H and N-H donors. These weak hydrogen bonds are crucial in the formation of supramolecular structures.

In complexes with organic N-heteroaromatic cations, C-H…π and N-H…π hydrogen bonds are the principal intermolecular interactions researchgate.netrsc.org. For instance, in the complex of imidazolium with tetraphenylborate, the imidazolium cation can utilize both of its N-H groups to form N-H…π hydrogen bonds with the phenyl rings of the anion researchgate.net. This dual hydrogen bonding capability contributes to a higher stability constant for the imidazolium tetraphenylborate complex compared to the 1-methyl-imidazolium tetraphenylborate complex, which can only form one such bond researchgate.net.

Crystal structure analyses of various organic ammonium (B1175870) tetraphenylborates have revealed a variety of normal, bifurcated, and trifurcated N-H…π bonds, as well as O-H…π bonds to the phenyl groups of the anion cdnsciencepub.comcdnsciencepub.com. The formation of these X-H…π (where X is N or O) bonds occurs readily, even when the resulting geometry is not ideal cdnsciencepub.com. The presence of competing phenyl acceptors or unfavorable crystal packing can lead to the formation of branched bonds and orientational disorder cdnsciencepub.com.

The stability of these complexes is influenced by the nature of the cation. For example, the stability constant for imidazolium tetraphenylborate (46 dm³ mol⁻¹) is more than double that of 1-methyl-imidazolium tetraphenylborate (19 dm³ mol⁻¹) researchgate.net. This difference is attributed to the ability of the imidazolium cation to form two N-H…π hydrogen bonds researchgate.net.

Table 1: Stability Constants of Tetraphenylborate Complexes with N-Heteroaromatic Cations in Acetonitrile–Methanol (1:1) Solution researchgate.net

| Cation | Stability Constant (K / dm³ mol⁻¹) |

| Imidazolium | 46 |

| 1-Methyl-imidazolium | 19 |

| N-Methylpyridinium | 19 |

Solvent and Counter-Ion Effects on Complexation Equilibrium

The solvent plays a significant role in the complexation equilibrium of tetraphenylborate salts. More polar solvents can increase the solubility of the charged species, which in turn decreases the degree of association of the complexes, leading to lower stability constants researchgate.net. The interactions between the polar groups of the guest molecule and the solvent can also affect the stability of the complex researchgate.net.

The nature of the counter-ion can also influence the stability of tetraphenylborate complexes, although the magnitude of these effects can be difficult to quantify researchgate.net. In aqueous solutions, alkali metal salts of tetraphenylboron dissociate to yield the hydrophobic tetraphenylborate anion, which can adsorb at interfaces nih.gov. Reducing the polarity of the aqueous phase by adding a co-solvent like ethylene glycol lessens the partitioning of the tetraphenylborate anion into membrane/solution interfaces, which is attributed to a lowering of its chemical potential in the less polar medium nih.gov.

The choice of solvent can weaken cation-anion interactions as solvent molecules compete with the anions to occupy positions near the cation researchgate.net. Furthermore, anion-solvent interactions are important in weakening the interionic interactions researchgate.net.

Investigation of Ion Association Phenomena in Solution

In solution, electrolytes like this compound can exist as free ions or as associated ion pairs. The extent of ion association is influenced by the solvent, temperature, and the nature of the ions.

Conductance measurements of alkali-metal tetraphenylborate salts in various solvents have shown that these electrolytes are often associated to form solvent-separated ion pairs researchgate.net. The analysis of conductance data allows for the determination of the dissociation constant (K), the limiting equivalent conductivity (λ₀), and the ion-size fitting parameter (a) researchgate.net.

The solubility of this compound in aqueous solutions is relatively low. For example, its solubility in an aqueous buffer at pH 5.1 was reported to be 6.7 x 10⁻⁵ mol dm⁻³ nist.gov. This low solubility is a characteristic feature of ion association leading to precipitation for salts composed of large, singly charged cations and anions.

The tetraphenylborate anion has been instrumental in the "tetraphenylarsonium tetraphenylborate (TATB) assumption," which posits that the solvation energies of the tetraphenylarsonium cation and the tetraphenylborate anion are equal. This assumption has been widely used to estimate the thermodynamic properties of single ions in solution. However, studies have also explored the specific interactions of the tetraphenylborate ion with water and other solvents acs.org.

Advanced Analytical Applications and Methodologies

Separation and Preconcentration Techniques Utilizing Tetraphenylborate (B1193919)

The precipitation of rubidium tetraphenylborate is frequently used not for direct quantification, but as a crucial step for the separation and preconcentration of rubidium from a large sample volume or a complex matrix. This is particularly valuable when analyzing trace levels of rubidium, for example in geological or environmental samples. hi.isakjournals.comsci-hub.se By precipitating rubidium from a large volume of solution, it can be concentrated into a small, manageable solid mass, facilitating subsequent analytical steps. akjournals.com

While the co-precipitation of alkali metals is a challenge for direct quantification, the tetraphenylborate anion is central to methods designed to separate rubidium from other cations. The separation of rubidium from sodium and lithium is straightforward due to the high solubility of sodium tetraphenylborate and lithium tetraphenylborate. google.comresearchgate.net The main difficulty lies in separating rubidium from potassium and cesium.

The separation strategy often relies on techniques that exploit the subtle differences in the properties of their tetraphenylborate salts. The distribution ratio for the extraction of alkali metal tetraphenylborates into nitrobenzene (B124822) decreases in the order cesium > rubidium > potassium > sodium, indicating that separation is feasible through solvent extraction. tandfonline.com Adsorption methods using materials modified with tetraphenylborate also show high selectivity. For instance, a calcium alginate–potassium tetraphenylborate composite adsorbent demonstrated an equilibrium adsorption capacity order of Cs⁺ > Rb⁺, while lithium and sodium ions were hardly adsorbed at all. psu.edu This allows for the selective capture of cesium and rubidium from brines rich in sodium and lithium.

Table 1: Selectivity Order for Alkali Metal Cations with Tetraphenylborate-Based Systems

| Analytical Method | Selectivity Order (Highest to Lowest Affinity) | Reference(s) |

| Adsorption on Ca(ALG)₂–KB(C₆H₅)₄ | Cs⁺ > Rb⁺ >> Na⁺ ≈ Li⁺ | psu.edu |

| Extraction into Nitrobenzene | Cs⁺ > Rb⁺ > K⁺ > Na⁺ | tandfonline.com |

| Ion-Selective Electrode Response | Cs⁺ > Rb⁺ > K⁺ > NH₄⁺ > Na⁺ | journals.co.za |

Solvent extraction methods utilizing tetraphenylborate are effective for enriching rubidium. A common protocol involves a two-step process. First, rubidium is pre-separated from the bulk sample solution by precipitation with sodium tetraphenylborate. researchgate.netakjournals.comcolab.ws In the second step, the this compound precipitate is selectively dissolved and extracted into an organic phase. akjournals.comcolab.ws

A well-documented procedure involves extracting the this compound precipitate into nitrobenzene that contains a crown ether, such as 18-crown-6 (B118740). akjournals.comcolab.ws The crown ether forms a stable complex with the rubidium ion, facilitating its transfer into the organic solvent. This method has been successfully applied to the determination of rubidium in rock samples prior to neutron activation analysis. akjournals.comiaea.org The rubidium can then be back-extracted from the organic phase into a strong acid solution, such as 6 M hydrochloric acid, to obtain an enriched aqueous solution of rubidium for final analysis. akjournals.comiaea.org

Table 2: Example Solvent Extraction Protocol for Rubidium Enrichment

| Step | Procedure | Purpose | Reference(s) |

| 1. Pre-separation | Precipitate Rb⁺ from the aqueous sample solution using sodium tetraphenylborate. | To concentrate rubidium and separate it from the bulk matrix. | akjournals.com |

| 2. Extraction | Dissolve the precipitate in nitrobenzene containing 0.1 M 18-crown-6 from a picric acid medium (pH ~6). | To selectively transfer rubidium into an organic phase, separating it from co-precipitated ions. | akjournals.comcolab.ws |

| 3. Back-extraction | Strip rubidium from the organic phase using 2-6 M hydrochloric acid. | To transfer the enriched rubidium back into an aqueous solution for analysis. | akjournals.comcolab.wsiaea.org |

To overcome the handling issues of fine precipitates, researchers have developed composite adsorbent materials where tetraphenylborate is immobilized onto a solid support. These materials combine the selectivity of the tetraphenylborate anion with the practical advantages of solid-phase extraction, such as ease of use in column chromatography.

Tetraphenylborate–Polyacrylonitrile (B21495) (TPB-PAN): A novel composite adsorbent prepared by incorporating sodium tetraphenylborate into a polyacrylonitrile (PAN) polymer matrix has shown high efficiency for the adsorption of rubidium and cesium from aqueous solutions. researchgate.netresearchgate.net Studies show that these ions are effectively adsorbed at a neutral pH of 7.0, with equilibrium achieved within two hours. researchgate.net This material exhibits high selectivity for Rb(I) and Cs(I), with the presence of other co-existing ions showing no significant interference. researchgate.net

Calcium Alginate–Potassium Tetraphenylborate: Another effective adsorbent is a composite of potassium tetraphenylborate within a calcium alginate matrix (Ca(ALG)₂–KB(C₆H₅)₄). psu.edu This material, prepared as beads, is used for the competitive adsorption of alkali metals. The mechanism is ion-exchange, where the potassium in the adsorbent is exchanged for rubidium and cesium from the solution. psu.edu The material shows a strong preference for Cs⁺ and Rb⁺ over Na⁺ and Li⁺. psu.edu

Table 3: Adsorption Capacities of Tetraphenylborate-Modified Adsorbents

| Adsorbent Material | Target Ion | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference(s) |

| Sodium Tetraphenylborate – Polyacrylonitrile (TPB-PAN) | Rubidium (Rb⁺) | 44.64 | 7.0 | researchgate.net |

| Sodium Tetraphenylborate – Polyacrylonitrile (TPB-PAN) | Cesium (Cs⁺) | 118.48 | 7.0 | researchgate.net |

Electrochemical Sensing and Determination

The electrochemical behavior of this compound is central to its use in advanced analytical methodologies. Its application spans from the fabrication of ion-selective electrodes to its role in coulometric titrations for the precise quantification of rubidium.

Development and Characterization of Rubidium Ion-Selective Electrodes (ISEs)

Rubidium ion-selective electrodes (ISEs) are potentiometric sensors that generate a voltage signal proportional to the activity of rubidium ions in a solution. researchgate.netlibretexts.org The development of these electrodes often involves the use of rubidium salts, such as rubidium cyanotriphenylborate (B1212592), as the active material within the electrode's membrane. journals.co.za The performance of these electrodes is critically dependent on the composition of this membrane and the choice of ionophore. researchgate.net

The core of a rubidium ISE is its ion-selective membrane, which typically consists of a polymer matrix (like PVC), a plasticizer, an ionophore, and sometimes a lipophilic salt. psu.edumdpi.com The optimization of this membrane's composition is crucial for achieving high selectivity and sensitivity towards rubidium ions. koreascience.kr

The selection of an appropriate ionophore, a molecule that selectively binds to the target ion, is a key factor. researchgate.net For rubidium ISEs, various neutral carriers and cryptands have been investigated. For instance, indanopyrazolo[1,5-a]pyrimidines have been explored as a novel class of neutral carriers. psu.edu The structure of the ionophore directly impacts the electrode's detection limit, linear response range, and selectivity. psu.edu

Plasticizers, such as 2-nitrophenyl octyl ether (NPOE), are also critical components that influence the membrane's properties and the solubility of the ionophore and the rubidium salt. psu.eduabechem.com The presence of a lipophilic salt, like potassium tetrakis(4-chlorophenyl)borate, can reduce membrane resistance and enhance selectivity. psu.eduresearchgate.net Research has shown that electrodes based on specific combinations, such as indano-3-amino-4-p-chlorophenylazopyrazolo[1,5-a]pyrimidine with potassium tetrakis(4-chlorophenyl)borate and NPOE, exhibit superior performance. psu.edu Another approach has utilized rubidium cyanotriphenylborate dissolved in 4-ethylnitrobenzene (B91404) as the organic phase in a liquid membrane electrode. journals.co.za

The following table summarizes the composition of a high-performance rubidium-selective electrode membrane:

| Component | Material | Role |

| Sensor (Ionophore) | Indano-3-amino-4-p-chlorophenylazopyrazolo[1,5-a]pyrimidine | Selectively binds Rb+ ions |

| Lipophilic Salt | Potassium tetrakis(4-chlorophenyl)borate | Reduces membrane resistance |

| Plasticizer | 2-nitrophenyl octyl ether (NPOE) | Solvent for membrane components |

| Matrix | Poly(vinyl chloride) (PVC) | Provides structural support |

The selectivity of an ISE is its ability to distinguish the primary ion (rubidium) from other interfering ions present in the sample. horiba.com This is quantified by the selectivity coefficient (Kpot), where a smaller value indicates better selectivity. horiba.com The presence of interfering ions can significantly affect the accuracy of the measurements. horiba.com

For rubidium ISEs, the most significant interferents are other alkali metal ions due to their similar chemical properties. For example, a rubidium-selective electrode based on valinomycin (B1682140) showed low selectivity for rubidium over potassium. psu.edu However, electrodes developed with novel ionophores have demonstrated good selectivity towards rubidium with respect to alkali, alkaline earth, and some other metal ions. psu.edu

The selectivity coefficients for a rubidium electrode based on rubidium cyanotriphenylborate are presented in the table below, indicating its response to various cations. journals.co.za

| Interfering Ion | Selectivity Coefficient (Kpot) |

| Cs+ | 0.89 |

| K+ | 0.03 |

| NH4+ | 0.02 |

| Na+ | < 10^-4 |

| Li+ | < 10^-4 |

| Mg2+ | < 10^-4 |

| Ca2+ | < 10^-4 |

| Sr2+ | < 10^-4 |

| Ba2+ | < 10^-4 |

Data sourced from a study on liquid membrane electrodes based on rubidium cyanotriphenylborate. A value of 0.89 for Cs+ indicates that the electrode is also quite responsive to caesium ions. journals.co.za

The performance of a rubidium ISE is characterized by several key parameters, including the linear concentration range, the slope of the response (Nernstian or near-Nernstian), and the detection limit. mdpi.comepfl.ch An ideal electrode exhibits a linear potential response over a wide range of rubidium ion activities. psu.edu

A Nernstian response for a monovalent cation like rubidium is a slope of approximately 59 mV per decade change in ion activity at room temperature. psu.eduuab.cat For example, a rubidium-selective electrode based on an indanopyrazolo[1,5-a]pyrimidine derivative demonstrated a Nernstian slope of 59 mV/decade within a linear activity range of 10⁻¹ to 10⁻⁴ mol/L. psu.edu In contrast, liquid membrane electrodes using rubidium cyanotriphenylborate showed a slightly sub-Nernstian slope of 51.6 mV/pRb. journals.co.za

The detection limit is the lowest concentration of the target ion that can be reliably distinguished from the background noise. uab.cat For the aforementioned indanopyrazolo-based electrode, the detection limit was found to be 1.1 x 10⁻⁵ mol/L. psu.edu The liquid membrane electrode based on rubidium cyanotriphenylborate could be used to determine cation concentrations as low as 10⁻⁵ M. journals.co.za The working pH range is also an important characteristic, with a typical range for rubidium electrodes being between 2.0 and 11.0. journals.co.za

The table below compares the performance characteristics of different rubidium ISEs.

| Electrode Type | Linear Range (mol/L) | Slope (mV/decade) | Detection Limit (mol/L) | Reference |

| Indanopyrazolo[1,5-a]pyrimidine based | 10⁻¹ - 10⁻⁴ | 59 | 1.1 x 10⁻⁵ | psu.edu |

| Rubidium cyanotriphenylborate liquid membrane | 10⁻¹ - 10⁻⁴ | 51.6 | ~10⁻⁵ | journals.co.za |

Dynamic potentiometry involves the study of the time-dependent potential response of an ISE when subjected to a change in ion concentration. mdpi.com The analysis of these transient signals can provide qualitative and quantitative information about the ions present in a solution. mdpi.com

When an ISE is exposed to a solution containing the primary ion (e.g., rubidium), the potential changes over time until it reaches a stable equilibrium value. mdpi.com The shape of this transient signal can be characteristic of the specific ion. Studies have shown that for a cation-selective electrode, different types of transient signals can be distinguished based on the selectivity coefficient of the ion. mdpi.com This allows for the potential qualitative identification of ions, including rubidium, by analyzing the principal components of the transient signals. researchgate.netmdpi.com

Furthermore, the presence of interfering ions can be detected by observing changes in the transient signal, which helps to avoid biased results in quantitative analysis. mdpi.com This technique can also be used for the quantitative determination of the ion by constructing calibration graphs from the principal components of the transient signals obtained at different concentrations. mdpi.com

Coulometric Titration with Electrogenerated Silver Ion for Rubidium Quantification

Coulometric titration is a highly accurate analytical method where the titrant is generated in situ by an electrochemical reaction. For the quantification of rubidium, an indirect method involving the precipitation of this compound is employed. acs.orgacs.org

In this method, rubidium ions are first precipitated as this compound. The precipitate is then dissolved in a suitable solvent, such as acetone, and the tetraphenylborate ion is titrated with silver ions that are electrogenerated from a silver anode. acs.orgacs.org The endpoint of the titration is typically detected potentiometrically using a silver indicator electrode. acs.org

The accuracy of this method is influenced by factors such as the concentration of acetone, which affects the solubility of the silver tetraphenylborate precipitate, and the pH of the solution. acs.org A neutral supporting electrolyte is preferred to minimize the acid-catalyzed hydrolysis of the tetraphenylborate ion. acs.org This technique has been successfully applied to the determination of not only rubidium but also potassium and cesium. acs.org

Advanced Spectroscopic Analytical Approaches

Advanced spectroscopic methods provide highly sensitive and specific means for the elemental and structural characterization of compounds. In the context of this compound, techniques such as X-ray Fluorescence (XRF) Spectroscopy and Neutron Activation Analysis (NAA) are instrumental. These methods focus on the elemental determination of rubidium, offering high precision and the ability to detect trace amounts, which is crucial for various scientific and industrial applications.

X-Ray Fluorescence (XRF) Spectroscopy for Elemental Analysis of Rubidium

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. carleton.edu The method involves bombarding a sample with high-energy X-rays, which causes the ejection of inner orbital electrons from atoms in the sample. carleton.eduusgs.gov Electrons from higher energy orbitals then move to fill the vacancies, releasing energy in the form of fluorescent X-rays. The energy of these emitted X-rays is characteristic of the specific elements present, allowing for their identification and quantification. usgs.gov

The application of XRF to the analysis of rubidium is well-established. researchgate.netrsc.org High-resolution wavelength dispersive X-ray fluorescence (HR-WDXRF) has proven effective for studying the atomic and chemical structure of various rubidium compounds. researchgate.netrsc.orgrsc.org While early XRF applications were limited to qualitative and quantitative analysis, modern developments allow for a deeper understanding of a material's structure. researchgate.net

A specific methodology combining chemical separation with XRF has been developed for the analysis of low concentrations of rubidium. hi.is This is particularly relevant for matrices where rubidium concentrations are too low for direct bulk analysis (e.g., below 5 ppm). hi.is The procedure involves the separation of alkali metals followed by their precipitation as tetraphenylborates. hi.is This method leverages the similar solution chemistry of potassium (K) and rubidium (Rb) ions, allowing rubidium to be co-precipitated with potassium as potassium and rubidium tetraphenylborates. hi.is The resulting precipitate is then collected on a filter paper, fixed, and analyzed by the XRF spectrometer. hi.is In this approach, the potassium serves as an internal standard and a carrier for the trace amounts of rubidium. hi.is The radiant intensities of the Rb Kα line and the K Kα line are measured and compared with standards of known K/Rb ratios to determine the rubidium concentration. hi.is

The precision of this method is primarily determined by the counting statistics of the rubidium spectral line and its background. For rubidium concentrations above 0.5 ppm at intermediate K/Rb ratios, a relative standard deviation of better than 10 percent can be achieved. hi.is

Table 1: XRF Analysis Parameters for Rubidium Determination

| Parameter | Specification |

| Analytical Technique | Wavelength Dispersive X-ray Fluorescence (WDXRF) hi.is |

| Sample Preparation | Precipitation of K and Rb as tetraphenylborates hi.is |

| Analyte Line | Rb Kα hi.is |

| Internal Standard Line | K Kα hi.is |

| Analyzing Crystal (Rb) | LiF hi.is |

| Analyzing Crystal (K) | PET (or equivalent) hi.is |

| Detector (Rb) | Scintillation Counter hi.is |

| Detector (K) | Flow Counter hi.is |

Neutron Activation Analysis (NAA) for Trace Rubidium Determination

Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. wikipedia.orgnmi3.eu The process is based on nuclear transitions rather than electronic transitions. wikipedia.org A sample is bombarded with neutrons, typically from a nuclear research reactor. wikipedia.orgiaea.org This causes the nuclei of the constituent elements to become radioactive isotopes. As these newly formed radioisotopes decay, they emit characteristic gamma rays. wikipedia.org The energy of these gamma rays is unique to each element, allowing for their identification, while the intensity of the emission is proportional to the element's concentration. gov.yk.ca

NAA is considered a "referee method" because it is based on nuclear properties and is generally unaffected by the chemical form of the element, making it highly accurate. gov.yk.ca A key advantage of NAA is its ability to perform true bulk analysis with minimal sample preparation, as the incident neutrons and resultant gamma rays are highly penetrating. wikipedia.org This also makes the technique non-destructive in many cases, which is valuable for the analysis of precious materials. wikipedia.org

The technique is exceptionally sensitive for many elements, including rubidium, with detection limits that can reach the sub-ppm range. wikipedia.orgnmi3.eu This makes NAA particularly suitable for trace element analysis. nmi3.eu Depending on the specific experimental procedure, NAA can detect up to 74 elements. wikipedia.org The sensitivity for a particular element is dependent on factors such as the neutron capture cross-section of its nucleus. wikipedia.org

While protocols for detecting rubidium using NAA may need to be specifically developed for certain sample types, the method has been successfully used to measure rubidium in geological, biological, and environmental samples. oup.combarc.gov.inresearchgate.net For instance, in comparing analytical techniques, NAA was found to be effective for detecting rubidium, although its sensitivity can be influenced by the mass of the element in the sample. oup.com When analyzing single samples with very low elemental mass, detection can be challenging; however, analyzing multiple samples together increases the probability of detection. oup.com

Table 2: General Capabilities of Neutron Activation Analysis (NAA)

| Feature | Description |

| Principle | Nuclear transitions following neutron bombardment wikipedia.org |

| Analysis Type | Qualitative and quantitative elemental analysis wikipedia.org |

| Sample Type | Solids, liquids, suspensions, gases wikipedia.org |

| Sample Preparation | Minimal to none required wikipedia.org |

| Destructiveness | Generally non-destructive wikipedia.org |

| Sensitivity | High, with detection limits often in the sub-ppm range wikipedia.org |

| Key Advantage | Disregards chemical form, providing a true bulk elemental analysis wikipedia.orggov.yk.ca |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Rubidium Tetraphenylborate (B1193919) Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the behavior of molecules. nih.gov These calculations, based on the principles of quantum mechanics, can determine molecular geometries, energies, and a host of other properties.

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for investigating the ground-state electronic structure of many-body systems. mdpi.comresearchgate.net This method is favored for its balance of accuracy and computational cost, making it applicable to relatively large systems like rubidium tetraphenylborate. nih.gov

In the solid state, this compound is isostructural with its sodium, potassium, and cesium counterparts, featuring a crystal structure where the alkali metal ion is surrounded by four phenyl groups, leading to significant cation-π interactions. researchgate.netacs.org DFT calculations are instrumental in analyzing these interactions and their consequences on the electronic environment of the rubidium ion.

A key application of DFT is the calculation of NMR parameters, which can be directly compared with experimental solid-state NMR data. For the alkali metal tetraphenylborates, including the rubidium salt, DFT has been used to compute properties like the nuclear quadrupole coupling constant (CQ) and chemical shift tensor parameters. acs.org These calculations help in interpreting the experimental NMR spectra and provide a deeper understanding of the local environment around the rubidium nucleus. For instance, the highly shielded environment experienced by the rubidium cation, a characteristic feature of cation-π interactions, can be quantified through DFT. researchgate.netresearchgate.net